N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-5(4H)-yl ring, a tert-butyl group, and a m-tolyloxy group. These groups are common in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butanesulfinamide is known to be used in the synthesis of N-heterocycles via sulfinimines . Pyrazolo[1,5-a]pyrimidine compounds can be prepared via a simple synthetic method .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tert-butyl group is known to elicit a unique reactivity pattern due to its crowded structure . The pyrazolo[3,4-d]pyrimidin-5(4H)-yl ring is a fused ring structure that is common in many pharmaceutical compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. The tert-butyl group and the pyrazolo[3,4-d]pyrimidin-5(4H)-yl ring could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a similar “amino–nitro–amino” arrangement to TATB have been found to exhibit excellent thermal stability .Scientific Research Applications
- Application : Researchers have recently introduced TBN as a practical carbon source for the synthesis of N-tert-butyl amides from nitriles and water under mild conditions . This method provides a facile route to valuable amides, which are essential building blocks in drug discovery and materials science.
- Significance : TBN’s unique structural features and wide applicability make it a promising tool in organic synthesis .
Organic Synthesis Using tert-Butyl Nitrite (TBN)
Mechanism of Action
Mode of Action
It’s known that the compound features an “amino–nitro–amino” arrangement , which might influence its interaction with its targets.
Biochemical Pathways
Due to the aza-fused structure, the compound possesses higher positive heats of formation , which might influence various biochemical pathways.
Result of Action
The compound exhibits excellent thermal stability . Particularly, it exhibits a high density and a greater thermal decomposition temperature than hexanitrostilbene (HNS) . These properties endow the compound with superior detonation performance .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the thermal stability of the compound suggests that it can withstand high temperatures . .
properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-12-6-5-7-13(8-12)26-10-15(24)21-22-11-19-16-14(17(22)25)9-20-23(16)18(2,3)4/h5-9,11H,10H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEUSULURLCECC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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